1,7-Dihydroxy-3-methoxy-2-prenylxanthone
CAS No.: 77741-58-3
Cat. No.: VC20800447
Molecular Formula: C19H18O5
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77741-58-3 |
|---|---|
| Molecular Formula | C19H18O5 |
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | 1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one |
| Standard InChI | InChI=1S/C19H18O5/c1-10(2)4-6-12-15(23-3)9-16-17(18(12)21)19(22)13-8-11(20)5-7-14(13)24-16/h4-5,7-9,20-21H,6H2,1-3H3 |
| Standard InChI Key | JKOMBLYQDHTFJC-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)OC)C |
| Canonical SMILES | CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)OC)C |
| Appearance | Yellow powder |
| Melting Point | 220-222°C |
Introduction
Chemical Identification and Structure
Basic Identification
1,7-Dihydroxy-3-methoxy-2-prenylxanthone is officially identified by the CAS registry number 77741-58-3 . The compound has a molecular formula of C19H18O5 and a molecular weight of approximately 326.3 g/mol . In terms of physical appearance, it presents as a yellow powder, which is characteristic of many xanthone derivatives . The compound is also known by its systematic IUPAC name: 1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one, which precisely describes its chemical structure .
Structural Features
The structure of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone features the characteristic tricyclic xanthone scaffold with specific substitutions. The compound contains two hydroxyl groups positioned at the 1 and 7 positions of the xanthene ring system, a methoxy group at position 3, and a prenyl (3-methylbut-2-enyl) side chain at position 2 . This specific arrangement of functional groups distinguishes it from other xanthone derivatives, such as its structural isomer 1,5-Dihydroxy-3-methoxy-2-prenylxanthone, which has a hydroxyl group at position 5 instead of position 7 .
The prenyl side chain is a common feature in many bioactive natural products and often contributes to their biological activities through enhanced interaction with cellular targets. The presence of hydroxyl groups also provides hydrogen bond donor capabilities, while the methoxy group serves as a hydrogen bond acceptor, both potentially important for biological interactions.
Physical and Chemical Properties
Physicochemical Characteristics
1,7-Dihydroxy-3-methoxy-2-prenylxanthone possesses several notable physicochemical properties that influence its behavior in various environments. The compound has a density of approximately 1.3±0.1 g/cm³, indicating it is denser than water . Its boiling point is exceptionally high at 547.7±50.0 °C at 760 mmHg, reflecting the strong intermolecular forces typical of polycyclic aromatic compounds with multiple functional groups . The flash point of the compound is reported to be 199.7±23.6 °C, which is relevant for safety considerations during handling and storage .
Solubility and Partition Coefficient
Natural Sources and Occurrence
Botanical Sources
1,7-Dihydroxy-3-methoxy-2-prenylxanthone has been documented to occur naturally in several plant species belonging to the Garcinia genus. The primary natural sources include Garcinia mangostana (commonly known as mangosteen), Garcinia nigrolineata, and Garcinia dulcis . Among these sources, the fruits of Garcinia mangostana appear to be a particularly significant source of this compound, as specifically noted in the literature . The Garcinia genus is well-known for producing a diverse array of xanthones, many of which have been investigated for their potential medicinal properties.
Distribution and Accumulation
The compound is typically concentrated in specific parts of the source plants, with fruits being a documented site of accumulation in the case of Garcinia mangostana . This pattern of distribution is consistent with many secondary metabolites that serve ecological functions such as protection against herbivores or microbial pathogens. The presence of this compound across multiple Garcinia species suggests a conserved biosynthetic pathway within this genus, potentially indicating an important ecological role for these xanthone derivatives.
Isolation and Analytical Methods
Analytical Methods
The compound appears in chemical databases and is available as a reference standard, suggesting ongoing research interest . Its presence in multiple scientific databases, including PubChem, ChEBI, ChEMBL, and HMDB, further indicates its relevance in chemical and biological research contexts . The assignment of various database identifiers (such as CHEMBL454581, DTXSID60333503, and HMDB0030606) facilitates its integration into broader research initiatives and computational studies .
| Target Concentration | 1 mg | 5 mg | 10 mg | 20 mg | 25 mg |
|---|---|---|---|---|---|
| 1 mM | 3.0637 mL | 15.3186 mL | 30.6373 mL | 61.2745 mL | 76.5931 mL |
| 5 mM | 0.6127 mL | 3.0637 mL | 6.1275 mL | 12.2549 mL | 15.3186 mL |
| 10 mM | 0.3064 mL | 1.5319 mL | 3.0637 mL | 6.1275 mL | 7.6593 mL |
| 50 mM | 0.0613 mL | 0.3064 mL | 0.6127 mL | 1.2255 mL | 1.5319 mL |
| 100 mM | 0.0306 mL | 0.1532 mL | 0.3064 mL | 0.6127 mL | 0.7659 mL |
This table indicates the volume of solvent required to achieve the desired concentration when using the specified amount of compound .
Comparison with Related Compounds
Structural Relatives
1,7-Dihydroxy-3-methoxy-2-prenylxanthone shares structural similarities with other xanthone derivatives, particularly 1,5-Dihydroxy-3-methoxy-2-prenylxanthone (CAS: 77741-56-1) . The primary difference between these two compounds is the position of one hydroxyl group, which is at position 7 in 1,7-Dihydroxy-3-methoxy-2-prenylxanthone and at position 5 in the related compound . This seemingly minor structural difference can potentially lead to significant variations in biological activity, as the spatial arrangement of hydroxyl groups affects hydrogen bonding patterns and interactions with biological targets.
Broader Xanthone Context
Both compounds belong to the broader class of prenylated xanthones, which are characterized by the presence of a prenyl side chain attached to the xanthone scaffold. Prenylation is a common modification in natural products that often enhances lipophilicity and can influence biological activity. Within the context of mangosteen-derived compounds, numerous xanthones have been identified and studied for their biological properties, positioning 1,7-Dihydroxy-3-methoxy-2-prenylxanthone within a larger family of structurally related natural products with potential pharmacological significance.
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